molecular formula C28H30N4O3 B12376471 N-[3-[(E)-2-[4-(oxan-4-ylmethylcarbamoylamino)phenyl]ethenyl]phenyl]-2-pyridin-2-ylacetamide

N-[3-[(E)-2-[4-(oxan-4-ylmethylcarbamoylamino)phenyl]ethenyl]phenyl]-2-pyridin-2-ylacetamide

Cat. No.: B12376471
M. Wt: 470.6 g/mol
InChI Key: IODWOBIUCMOQJZ-BQYQJAHWSA-N
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Description

N-[3-[(E)-2-[4-(oxan-4-ylmethylcarbamoylamino)phenyl]ethenyl]phenyl]-2-pyridin-2-ylacetamide is a complex organic compound with a unique structure that includes a pyridine ring, a phenyl group, and an oxan-4-ylmethylcarbamoylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(E)-2-[4-(oxan-4-ylmethylcarbamoylamino)phenyl]ethenyl]phenyl]-2-pyridin-2-ylacetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(E)-2-[4-(oxan-4-ylmethylcarbamoylamino)phenyl]ethenyl]phenyl]-2-pyridin-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-[(E)-2-[4-(oxan-4-ylmethylcarbamoylamino)phenyl]ethenyl]phenyl]-2-pyridin-2-ylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-[(E)-2-[4-(oxan-4-ylmethylcarbamoylamino)phenyl]ethenyl]phenyl]-2-pyridin-2-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-[(E)-2-[4-(methoxyphenyl)ethenyl]phenyl]-2-pyridin-2-ylacetamide
  • N-[3-[(E)-2-[4-(ethoxyphenyl)ethenyl]phenyl]-2-pyridin-2-ylacetamide

Uniqueness

N-[3-[(E)-2-[4-(oxan-4-ylmethylcarbamoylamino)phenyl]ethenyl]phenyl]-2-pyridin-2-ylacetamide is unique due to the presence of the oxan-4-ylmethylcarbamoylamino moiety, which can impart distinct chemical and biological properties. This structural feature may influence the compound’s reactivity, binding affinity, and overall activity in various applications.

Properties

Molecular Formula

C28H30N4O3

Molecular Weight

470.6 g/mol

IUPAC Name

N-[3-[(E)-2-[4-(oxan-4-ylmethylcarbamoylamino)phenyl]ethenyl]phenyl]-2-pyridin-2-ylacetamide

InChI

InChI=1S/C28H30N4O3/c33-27(19-25-5-1-2-15-29-25)31-26-6-3-4-22(18-26)8-7-21-9-11-24(12-10-21)32-28(34)30-20-23-13-16-35-17-14-23/h1-12,15,18,23H,13-14,16-17,19-20H2,(H,31,33)(H2,30,32,34)/b8-7+

InChI Key

IODWOBIUCMOQJZ-BQYQJAHWSA-N

Isomeric SMILES

C1COCCC1CNC(=O)NC2=CC=C(C=C2)/C=C/C3=CC(=CC=C3)NC(=O)CC4=CC=CC=N4

Canonical SMILES

C1COCCC1CNC(=O)NC2=CC=C(C=C2)C=CC3=CC(=CC=C3)NC(=O)CC4=CC=CC=N4

Origin of Product

United States

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